molecular formula C6H13ClN2 B1652619 (5R)-1,4-Diazabicyclo[3.2.1]octane hydrochloride CAS No. 1523530-59-7

(5R)-1,4-Diazabicyclo[3.2.1]octane hydrochloride

Cat. No.: B1652619
CAS No.: 1523530-59-7
M. Wt: 148.63
InChI Key: SHSFBRJHUKPMMK-FYZOBXCZSA-N
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Description

(5R)-1,4-Diazabicyclo[3.2.1]octane hydrochloride is a chemical compound with the molecular formula C6H13ClN2. It is a derivative of 1,4-diazabicyclo[3.2.1]octane, a bicyclic amine, and is commonly used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5R)-1,4-Diazabicyclo[3.2.1]octane hydrochloride typically involves the cyclization of appropriate precursors under acidic conditions. One common method is the reaction of 1,4-diaminobutane with a suitable dihalide in the presence of a strong acid.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves careful control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions: (5R)-1,4-Diazabicyclo[3.2.1]octane hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, which can be further utilized in different applications.

Scientific Research Applications

(5R)-1,4-Diazabicyclo[3.2.1]octane hydrochloride is widely used in scientific research due to its unique chemical properties. It is employed in:

  • Chemistry: As a building block for the synthesis of more complex molecules.

  • Biology: In studies involving enzyme inhibition and protein binding.

  • Medicine: As a potential therapeutic agent in drug development.

  • Industry: In the production of various chemical products and intermediates.

Mechanism of Action

The mechanism by which (5R)-1,4-Diazabicyclo[3.2.1]octane hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors, influencing biological processes and pathways.

Comparison with Similar Compounds

(5R)-1,4-Diazabicyclo[3.2.1]octane hydrochloride is unique compared to other similar compounds due to its specific stereochemistry and reactivity. Some similar compounds include:

  • 1,4-Diazabicyclo[3.2.1]octane (DABCO): A closely related compound without the hydrochloride group.

  • 1,3-Diazabicyclo[3.2.1]octane: Another bicyclic amine with a different ring structure.

These compounds share structural similarities but differ in their chemical properties and applications.

Properties

IUPAC Name

(5R)-1,4-diazabicyclo[3.2.1]octane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2.ClH/c1-3-8-4-2-7-6(1)5-8;/h6-7H,1-5H2;1H/t6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHSFBRJHUKPMMK-FYZOBXCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCNC1C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCN[C@H]1C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

857334-81-7
Record name 1,4-Diazabicyclo[3.2.1]octane, hydrochloride (1:2), (1R,5R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=857334-81-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

148.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1523530-59-7
Record name 1,4-Diazabicyclo[3.2.1]octane, hydrochloride (1:1), (5R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1523530-59-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5R)-1,4-Diazabicyclo[3.2.1]octane hydrochloride
Reactant of Route 2
(5R)-1,4-Diazabicyclo[3.2.1]octane hydrochloride
Reactant of Route 3
(5R)-1,4-Diazabicyclo[3.2.1]octane hydrochloride
Reactant of Route 4
(5R)-1,4-Diazabicyclo[3.2.1]octane hydrochloride
Reactant of Route 5
(5R)-1,4-Diazabicyclo[3.2.1]octane hydrochloride
Reactant of Route 6
(5R)-1,4-Diazabicyclo[3.2.1]octane hydrochloride

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